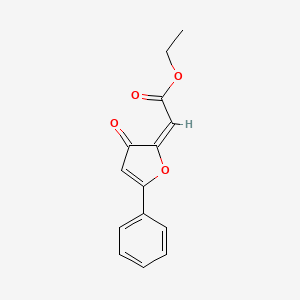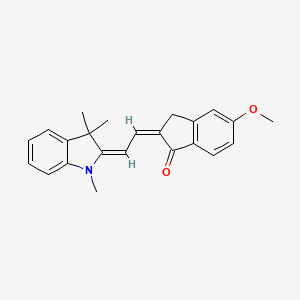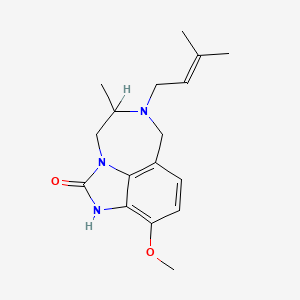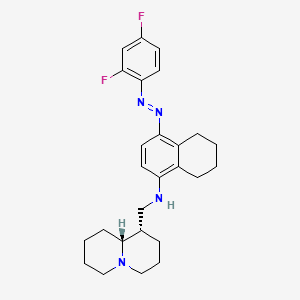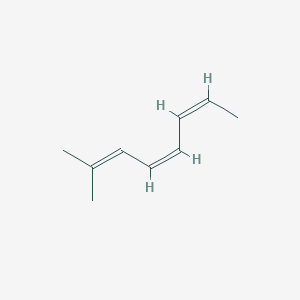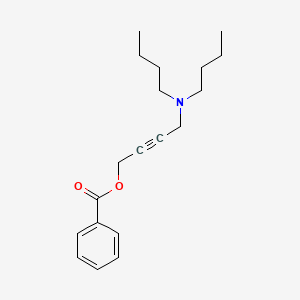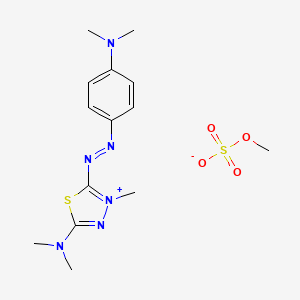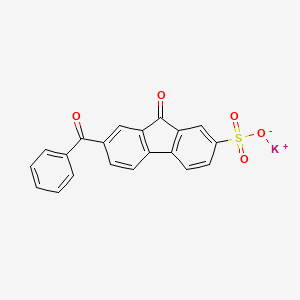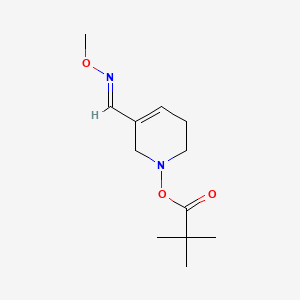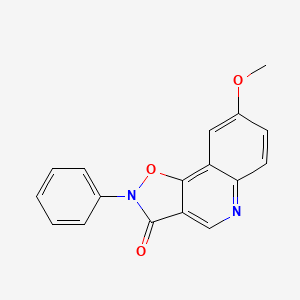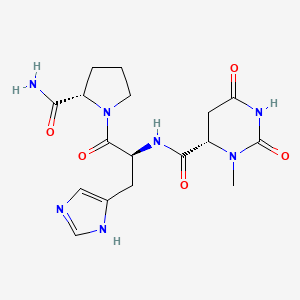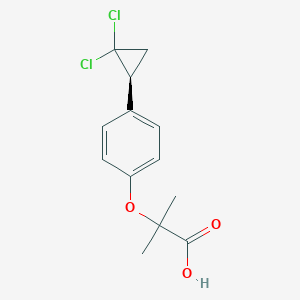
Ciprofibrate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciprofibrate, (S)- is a fibrate compound primarily used as a lipid-lowering agent. It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Ciprofibrate was developed to treat hyperlipidemia by reducing elevated levels of lipids in the blood. It was patented in 1972 and approved for medical use in 1985 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ciprofibrate involves several steps, starting from styrene as the initial material. The process includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. The acylation step uses fatty acyl chloride, which increases steric hindrance and reduces the reaction activity of acyl chloride, leading to a higher yield and purity of the product . Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation, and acetic acid is used instead of acetic anhydride to create milder reaction conditions .
Industrial Production Methods
In industrial settings, ciprofibrate is synthesized using acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The compound is obtained through alcoholysis, alkylation, and alkaline hydrolysis processes. This method is advantageous due to the inexpensive and easily accessible raw materials, mild reaction conditions, and the ability to recycle solvents, reducing environmental pollution .
Analyse Chemischer Reaktionen
Types of Reactions
Ciprofibrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation step.
Reduction: Palladium on charcoal is used as a catalyst for the reduction of nitro groups to amines.
Substitution: Chloroform and acetone are used in the substitution reactions to introduce the cyclopropyl group.
Major Products Formed
The major product formed from these reactions is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, which is the active form of ciprofibrate .
Wissenschaftliche Forschungsanwendungen
Ciprofibrate has a wide range of scientific research applications, including:
Wirkmechanismus
Ciprofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the increased expression of genes involved in lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . The molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .
Vergleich Mit ähnlichen Verbindungen
Ciprofibrate is compared with other fibrates such as fenofibrate and gemfibrozil. While all fibrates share a similar mechanism of action by activating PPARα, ciprofibrate is unique in its chemical structure and potency. Studies have shown that ciprofibrate is more effective in increasing HDL cholesterol levels compared to fenofibrate . Other similar compounds include bezafibrate and clofibrate, which also belong to the phenoxyisobutyric acid derivatives .
Conclusion
Ciprofibrate, (S)- is a significant compound in the field of lipid-lowering agents. Its unique chemical structure, effective synthesis methods, and wide range of applications make it a valuable compound for scientific research and medical use. Its mechanism of action and comparison with similar compounds highlight its importance in treating hyperlipidemia and related metabolic disorders.
Eigenschaften
CAS-Nummer |
135133-48-1 |
|---|---|
Molekularformel |
C13H14Cl2O3 |
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
2-[4-[(1S)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
KPSRODZRAIWAKH-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@@H]2CC2(Cl)Cl |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


